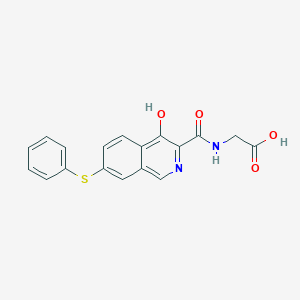
2-(4-Hydroxy-7-(phenylthio)isoquinoline-3-carboxamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-7-(phenylthio)isoquinoline-3-carboxamido)acetic acid is a complex organic compound with a unique structure that includes a glycine moiety linked to an isoquinoline derivative. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-7-(phenylthio)isoquinoline-3-carboxamido)acetic acid involves multiple steps, starting with the preparation of the isoquinoline derivative. The key steps include:
Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is added through an oxidation reaction.
Coupling with Glycine: The final step involves coupling the modified isoquinoline with glycine using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-7-(phenylthio)isoquinoline-3-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylthio group can be reduced to a thiol.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(4-Hydroxy-7-(phenylthio)isoquinoline-3-carboxamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-7-(phenylthio)isoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets. The phenylthio and hydroxyl groups may interact with enzymes or receptors, modulating their activity. The isoquinoline core can intercalate with DNA or interact with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- **Glycine, N-[[4-hydroxy-7-(methylthio)-3-isoquinolinyl]carbonyl]-
- **Glycine, N-[[4-hydroxy-7-(ethylthio)-3-isoquinolinyl]carbonyl]-
- **Glycine, N-[[4-hydroxy-7-(propylthio)-3-isoquinolinyl]carbonyl]-
Uniqueness
2-(4-Hydroxy-7-(phenylthio)isoquinoline-3-carboxamido)acetic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties compared to its analogs with different alkylthio groups. This uniqueness makes it a valuable compound for specific research applications.
Properties
CAS No. |
804476-94-6 |
|---|---|
Molecular Formula |
C18H14N2O4S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(4-hydroxy-7-phenylsulfanylisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C18H14N2O4S/c21-15(22)10-20-18(24)16-17(23)14-7-6-13(8-11(14)9-19-16)25-12-4-2-1-3-5-12/h1-9,23H,10H2,(H,20,24)(H,21,22) |
InChI Key |
OIKAIUZKICBAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=CN=C(C(=C3C=C2)O)C(=O)NCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














